2-hydroxy-3-propylBenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-propylBenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of salicylaldehyde, where the aldehyde group is positioned at the third carbon of the benzene ring, and a propyl group is attached to the same carbon. This compound is known for its aromatic properties and is used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-hydroxy-3-propylBenzaldehyde can be synthesized through several methods. One common approach involves the alkylation of salicylaldehyde with a propyl halide in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: Salicylaldehyde and propyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetone, with a base like potassium carbonate to facilitate the alkylation.
Procedure: The mixture is heated under reflux conditions for several hours, allowing the propyl group to attach to the salicylaldehyde, forming this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-3-propylBenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Propylsalicylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol, forming 3-Propylsalicyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: 3-Propylsalicylic acid.
Reduction: 3-Propylsalicyl alcohol.
Substitution: 3-Propyl-5-nitrosalicylaldehyde (nitration), 3-Propyl-5-bromosalicylaldehyde (bromination).
Scientific Research Applications
2-hydroxy-3-propylBenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-propylBenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its derivatives may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Salicylaldehyde: The parent compound, lacking the propyl group.
3-Methylsalicylaldehyde: Similar structure with a methyl group instead of a propyl group.
3-Ethylsalicylaldehyde: Similar structure with an ethyl group instead of a propyl group.
Comparison:
Uniqueness: The presence of the propyl group in 2-hydroxy-3-propylBenzaldehyde provides it with unique chemical and physical properties compared to its analogs. This can influence its reactivity and the types of reactions it undergoes.
Applications: While salicylaldehyde and its derivatives are widely used, the specific properties of this compound make it suitable for certain applications where the propyl group enhances its effectiveness or stability.
Properties
CAS No. |
83816-53-9 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
2-hydroxy-3-propylbenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h3,5-7,12H,2,4H2,1H3 |
InChI Key |
BXHJYWXFFYWVIB-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)C=O)O |
Canonical SMILES |
CCCC1=C(C(=CC=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.